2,2,4,4-Tetramethyltetrahydrofuran
Overview
Description
2,2,4,4-Tetramethyltetrahydrofuran (also known as TMTF) is a cyclic ether with the molecular formula C8H16O . It can be seen as a derivative of tetrahydrofuran (oxolane) with two methyl groups replacing two hydrogen atoms on each of the carbon atoms in the ring that are not adjacent to the oxygen .
Molecular Structure Analysis
The molecular structure of 2,2,4,4-Tetramethyltetrahydrofuran consists of a five-membered ring with four carbon atoms and one oxygen atom. Two of the carbon atoms each have two additional methyl groups attached . The IUPAC name for this compound is 2,2,4,4-tetramethyloxolane .Physical And Chemical Properties Analysis
2,2,4,4-Tetramethyltetrahydrofuran has a molecular weight of 128.21 g/mol . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . Its exact mass is 128.120115130 g/mol . The compound has a complexity of 114 .Scientific Research Applications
Solvent Replacement for Hazardous Hydrocarbon Solvents
2,2,5,5-Tetramethyltetrahydrofuran (TMTHF) has been identified as a non-polar, non-peroxide forming ether solvent. This compound, synthesized from renewable feedstocks, exhibits properties similar to common hydrocarbon solvents like toluene. Its structure, with a lack of a proton at the alpha-position to the ether oxygen, prevents the formation of hazardous peroxides, making it safer than traditional ethers. It has been successfully used in various chemical reactions including Fischer esterification, amidation, and Grignard reactions, demonstrating its potential as a safer alternative to traditional solvents (Byrne et al., 2017).
Biomass-Derived Chemical for Organic Chemistry
Another derivative, 2-methyltetrahydrofuran, derived from biomass, serves as an important solvent in organic chemistry. It is produced through a one-pot conversion of furfural over non-precious metal catalysts, involving a two-stage process in a single reactor. This process, which includes the conversion of furfural into 2-methylfuran and subsequently into 2-methyltetrahydrofuran, highlights the potential of using biomass-derived chemicals in solvent applications. The study also provides valuable insights for the design of future catalysts for this process (Liu et al., 2020).
Use in Organometallic and Biphasic Reactions
2-Methyltetrahydrofuran has been reported to be effective in organometallic and biphasic reactions, positioning it as a viable substitute for dichloromethane and tetrahydrofuran (THF) in these contexts. Its physical properties, such as solvent polarity and Lewis base strength, allow it to be a suitable solvent for low-temperature lithiation, lithium aluminum hydride reductions, Reformatsky reactions, and metal-catalyzed coupling reactions. This versatility in reaction types underscores its potential as a useful solvent in various chemical processes (Aycock, 2007).
Applications in Organometallic Chemistry
The stability of basic organometallic reagents in 2-methyltetrahydrofuran, along with its formation of an azeotropic mixture with water and its derivation from natural sources, makes it a valuable solvent in organometallic chemistry. Its use in processes involving sensitive species, including asymmetric transformations, showcases its significant role in both academic and industrial synthetic applications (Monticelli et al., 2016).
Role in Polymerization Catalysts
Studies have shown that certain tetrahydrofuran derivatives, including 2,2,4,4-tetramethyltetrahydrofuran, act as effective modifiers of Ziegler-type propylene polymerization catalysts. These derivatives influence the activity and stereospecificity of the catalysts, demonstrating their utility in enhancing the efficiency of polymerization processes (Karayannis & Lee, 1983).
Synthesis of Phosphatidylserine in Green Solvent
2-Methyltetrahydrofuran, a green solvent, has been used effectively for the enzyme-mediated transphosphatidylation of phosphatidylcholine with L-serine, leading to the synthesis of phosphatidylserine. This process, yielding high efficiency and environmental friendliness, highlights the potential of 2-methyltetrahydrofuran in biosynthesis, offering an alternative to more traditional solvents (Duan & Hu, 2013).
Safety And Hazards
Safety data sheets advise avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2,2,4,4-Tetramethyltetrahydrofuran . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
2,2,4,4-tetramethyloxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)5-8(3,4)9-6-7/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDGQQIVMWAIAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187275 | |
Record name | Furan, tetrahydro-2,2,4,4-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4-Tetramethyltetrahydrofuran | |
CAS RN |
3358-28-9 | |
Record name | Furan, tetrahydro-2,2,4,4-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003358289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, tetrahydro-2,2,4,4-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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